![molecular formula C20H16ClN3O3S2 B2804033 N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105196-74-4](/img/structure/B2804033.png)

N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

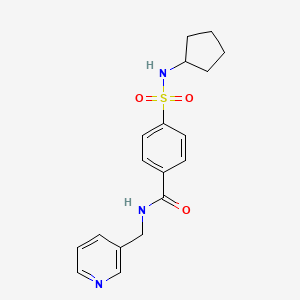

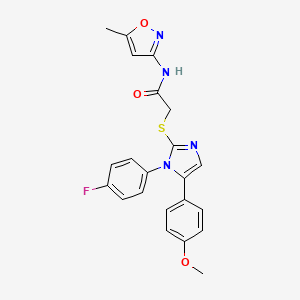

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methyl group, an oxadiazole ring, and a thiophene ring attached to a sulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step processes that involve the formation of the various rings and the attachment of the functional groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and thiophene rings would add a level of rigidity to the molecule, while the various functional groups could influence its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the sulfonamide group could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings could influence its solubility and stability, while the functional groups could influence its reactivity .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, has been explored in a study by Chen et al. (2010). These derivatives underwent a series of chemical reactions, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack, to yield the final sulfonamides. Some of these compounds demonstrated antiviral activity against tobacco mosaic virus, highlighting their potential in antiviral research (Chen et al., 2010).

Endothelin Receptor Antagonists

Research by Raju et al. (1997) focused on synthesizing 2-aryloxycarbonylthiophene-3-sulfonamides to evaluate their antagonistic activity at endothelin receptors. Among these, a specific compound demonstrated high selectivity and potency as a nonpeptide antagonist of endothelin receptors, which could have implications for cardiovascular diseases (Raju et al., 1997).

Anti-Inflammatory and Anti-Cancer Agents

Gangapuram and Redda (2009) synthesized novel benzamide/benzene sulfonamides with substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] moieties. These compounds were evaluated for their anti-inflammatory and anti-cancer properties, demonstrating the versatile potential of such derivatives in therapeutic applications (Gangapuram & Redda, 2009).

Biological Studies of Oxadiazole Derivatives

Karanth et al. (2019) investigated the synthesis, crystal structure, and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. These compounds exhibited significant antibacterial and antioxidant activities, particularly against Staphylococcus aureus. The study emphasizes the potential of these derivatives in developing new antibacterial and antioxidant agents (Karanth et al., 2019).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them for anticancer activity. Several compounds exhibited moderate to excellent activity against various cancer cell lines, indicating their potential in cancer therapy (Ravinaik et al., 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiophene derivatives, another structural component of the compound, are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties .

Mode of Action

Structural modifications in the sulfonamide moiety, a component of the compound, have been reported to significantly impact the anti-viral activity of related compounds .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Based on the biological activities of structurally similar compounds, it can be inferred that this compound may have potential therapeutic effects .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O3S2/c1-13-3-5-14(6-4-13)19-22-20(27-23-19)18-17(11-12-28-18)29(25,26)24(2)16-9-7-15(21)8-10-16/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCIYAISWYZCOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2803950.png)

![N-(5-acetyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2803952.png)

![6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2803959.png)

![6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2803960.png)

![2-[(4-Aminophenyl)formamido]acetamide](/img/structure/B2803962.png)

![{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2803965.png)

![(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2803973.png)